molecular formula C22H13FN2O2S2 B187875 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione CAS No. 5987-87-1

2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione

Cat. No. B187875
CAS RN: 5987-87-1
M. Wt: 420.5 g/mol
InChI Key: OHQGMZAHHNDCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione, also known as FMI, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. FMI has shown promising results in preclinical studies, and its mechanisms of action have been extensively investigated.

Mechanism Of Action

2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione inhibits the activity of a protein called PIM1, which is a serine/threonine kinase that is overexpressed in many types of cancer. PIM1 is involved in several cellular processes, including cell proliferation, survival, and differentiation. By inhibiting the activity of PIM1, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione can disrupt these processes and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of PIM1, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been shown to induce the expression of several genes that are involved in apoptosis and cell cycle arrest. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has also been shown to inhibit the activity of several proteins that are involved in angiogenesis, which is the process by which new blood vessels are formed. By inhibiting angiogenesis, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione can disrupt the blood supply to tumors and inhibit their growth.

Advantages And Limitations For Lab Experiments

2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has also been extensively studied, and its mechanisms of action are well understood. However, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has several limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione also has poor pharmacokinetic properties, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in other types of cancer, such as pancreatic and ovarian cancer. Additionally, future studies could focus on improving the pharmacokinetic properties of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione to increase its effectiveness in vivo. Finally, future studies could investigate the potential use of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione in other diseases, such as autoimmune diseases and inflammatory disorders.

Synthesis Methods

The synthesis of 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione involves a multistep process, starting with the reaction of 4-fluorobenzyl bromide with thiourea to form 4-fluorobenzylthiourea. The resulting compound is then reacted with 2-bromo-1,3-benzothiazole to form 2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazole. The final step involves the reaction of 2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazole with isoindole-1,3-dione to form 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione.

Scientific Research Applications

2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. In addition, 2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione has been shown to inhibit the activity of several proteins that are involved in cancer progression, including AKT and ERK.

properties

CAS RN

5987-87-1

Product Name

2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione

Molecular Formula

C22H13FN2O2S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione

InChI

InChI=1S/C22H13FN2O2S2/c23-14-7-5-13(6-8-14)12-28-22-24-18-10-9-15(11-19(18)29-22)25-20(26)16-3-1-2-4-17(16)21(25)27/h1-11H,12H2

InChI Key

OHQGMZAHHNDCPI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)F

Origin of Product

United States

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